Cas no 1072094-40-6 (1-4-(morpholin-4-yl)phenylprop-2-en-1-one)

1-4-(morpholin-4-yl)phenylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-4-(morpholin-4-yl)phenylprop-2-en-1-one
- 1072094-40-6
- 1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
- SCHEMBL11951500
- EN300-1871672
-
- インチ: 1S/C13H15NO2/c1-2-13(15)11-3-5-12(6-4-11)14-7-9-16-10-8-14/h2-6H,1,7-10H2
- InChIKey: DGWLTBJXEWDFGH-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC(C(C=C)=O)=CC=2)CC1
計算された属性
- 精确分子量: 217.110278721g/mol
- 同位素质量: 217.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 29.5Ų
1-4-(morpholin-4-yl)phenylprop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1871672-1.0g |
1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |
1072094-40-6 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1871672-5g |
1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |
1072094-40-6 | 5g |
$3189.0 | 2023-09-18 | ||
Enamine | EN300-1871672-2.5g |
1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |
1072094-40-6 | 2.5g |
$2155.0 | 2023-09-18 | ||
Enamine | EN300-1871672-0.25g |
1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |
1072094-40-6 | 0.25g |
$1012.0 | 2023-09-18 | ||
Enamine | EN300-1871672-5.0g |
1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |
1072094-40-6 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1871672-1g |
1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |
1072094-40-6 | 1g |
$1100.0 | 2023-09-18 | ||
Enamine | EN300-1871672-10.0g |
1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |
1072094-40-6 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1871672-0.1g |
1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |
1072094-40-6 | 0.1g |
$968.0 | 2023-09-18 | ||
Enamine | EN300-1871672-0.5g |
1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |
1072094-40-6 | 0.5g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1871672-0.05g |
1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one |
1072094-40-6 | 0.05g |
$924.0 | 2023-09-18 |
1-4-(morpholin-4-yl)phenylprop-2-en-1-one 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1-4-(morpholin-4-yl)phenylprop-2-en-1-oneに関する追加情報
Introduction to Compound with CAS No. 1072094-40-6 and Product Name 1-4-(morpholin-4-yl)phenylprop-2-en-1-one
Compound with the CAS number 1072094-40-6 and the product name 1-4-(morpholin-4-yl)phenylprop-2-en-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a morpholine moiety and a phenylprop-2-enone backbone suggests a versatile chemical entity that could exhibit diverse biological activities.
The morpholine group is a heterocyclic amine that is widely recognized for its role in enhancing the solubility and bioavailability of pharmaceutical compounds. Its structural flexibility allows for interactions with various biological targets, making it a valuable component in the design of novel therapeutic agents. In contrast, the phenylprop-2-enone moiety is known for its ability to engage in multiple hydrogen bonding interactions, which can be crucial for the binding affinity and specificity of drug molecules.
Recent research in the field of medicinal chemistry has highlighted the importance of 1-(substituted)phenylprop-2-enones as scaffolds for developing new drugs. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and antimicrobial applications. The specific substitution pattern in 1-4-(morpholin-4-yl)phenylprop-2-en-1-one positions it as a potential candidate for further exploration in these domains.
One of the most compelling aspects of this compound is its potential to serve as a lead structure for drug discovery. The combination of the morpholine and phenylprop-2-enone moieties creates a unique pharmacophore that can be optimized to target specific biological pathways. For instance, studies have demonstrated that derivatives of this class can interact with enzymes and receptors involved in inflammatory responses, making them attractive candidates for developing novel anti-inflammatory agents.
The synthesis of 1-4-(morpholin-4-yl)phenylprop-2-en-1-one involves a series of well-established organic reactions that highlight its synthetic accessibility. The introduction of the morpholine group typically requires nucleophilic substitution reactions, while the formation of the phenylprop-2-enone core can be achieved through oxidation or condensation reactions. These synthetic routes are not only efficient but also scalable, which is essential for industrial production.
In terms of biological activity, preliminary studies on related compounds have shown promising results. For example, certain derivatives have exhibited inhibitory effects on enzymes such as COX-2, which is a key target in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of both the morpholine and phenylprop-2-enone groups in 1-4-(morpholin-4-yl)phenylprop-2-en-1-one suggests that it may possess similar inhibitory properties, although further research is needed to confirm these hypotheses.
The compound's potential also extends to its pharmacokinetic profile. The structural features present in 1-(substituted)phenylprop-2-enones, including those with a morpholine substituent, often exhibit favorable properties such as good solubility in both water and lipids. This dual solubility can enhance oral bioavailability and tissue distribution, which are critical factors for drug efficacy.
Advances in computational chemistry have further facilitated the exploration of compounds like 1-4-(morpholin-4-yiphenylprop)-2-en-one. Molecular modeling techniques can predict binding affinities and interactions with biological targets, allowing researchers to optimize structures before conducting expensive wet-lab experiments. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates.
The role of natural product-inspired scaffolds cannot be overstated in modern drug development. Many successful drugs have been derived from natural products or their analogs, highlighting their importance as starting points for medicinal chemistry innovation. The structural motif found in 1-(substituted)phenylprop)-2-enones, particularly those incorporating a morpholine group, aligns well with this trend.
Future directions for research on 1072094 40 6 (CAS No.) include exploring its potential as an intermediate in synthesizing more complex drug candidates. Additionally, investigating its interactions with various biological targets using both experimental and computational methods will provide valuable insights into its therapeutic potential.
In conclusion,1072094 40 6 (CAS No.), specifically referred to as *1 4 (morpholin 4 yl) phenyl prop 2 en 1 one*, represents an exciting opportunity for pharmaceutical innovation. Its unique structural features and demonstrated potential make it a compelling candidate for further study and development within the pharmaceutical industry.
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